molecular formula C₂₅H₂₉D₅N₆O₄ B1153041 Piperazonifil-d5

Piperazonifil-d5

Cat. No.: B1153041
M. Wt: 487.61
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazonifil-d5 is a deuterated analog of Piperazonifil, a compound structurally related to phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil and vardenafil. It is characterized by the molecular formula C25H29D5N6O4 and a molecular weight of 487.61 g/mol . The deuterium substitution occurs at specific hydrogen positions within the ethyl-piperazinyl group, enhancing its utility as a stable isotopic internal standard in analytical chemistry, particularly in mass spectrometry-based drug quantification . While its exact CAS number remains unspecified in available literature, it is commercially available under catalogue numbers P480472 (AOAC SMPR 2014.010) and PA STI 073900 (Pharmaffiliates) .

Properties

Molecular Formula

C₂₅H₂₉D₅N₆O₄

Molecular Weight

487.61

Synonyms

5-[2-Ethoxy-5-[2-(4-ethyl-3-oxo-1-piperazinyl)-1-hydroxyethyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Piperazonifil-d5 and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
This compound C25H29D5N6O4 487.61 Deuterated ethyl-piperazinyl group; pyrazolo-pyrimidinone core Analytical internal standard; metabolic studies
Piperazonifil (non-D5) C25H34N6O4 482.59 Non-deuterated ethyl-piperazinyl group Reference compound for PDE5 inhibition studies
Propoxyphenyl-thiosildenafil-d8 C23H24D8N6O3S2 512.72 Deuterated propoxyphenyl group; thioether and sulfonyl substituents Isotopic tracer in pharmacokinetic assays
Vardenafil Acetyl-d5 Analogue C25H29D5N6O3 483.60 Deuterated ethyl-piperazinyl acetyl group; imidazo-triazinone core Quantitative analysis of PDE5 inhibitors

Sources :

Key Observations:
  • Deuterium Substitution : this compound and Vardenafil Acetyl-d5 Analogue both feature deuterium in the piperazinyl group, improving metabolic stability and reducing hydrogen/deuterium exchange during analysis .
  • Core Structure: this compound shares a pyrazolo-pyrimidinone backbone with sildenafil analogs, whereas Vardenafil Acetyl-d5 Analogue uses an imidazo-triazinone core, affecting PDE5 binding affinity .
  • Functional Groups : Propoxyphenyl-thiosildenafil-d8 incorporates sulfur atoms (thioether and sulfonyl groups), which may alter solubility and bioavailability compared to this compound .

Pharmacokinetic and Analytical Comparisons

Metabolic Stability:

Deuterated compounds like this compound exhibit slower metabolic degradation due to the kinetic isotope effect (KIE), where deuterium-carbon bonds are stronger than hydrogen-carbon bonds. This property makes this compound superior to non-deuterated Piperazonifil in long-term stability studies, particularly in liver microsome assays .

Analytical Utility:
  • Mass Spectrometry: this compound is used as an internal standard to quantify non-deuterated analogs in biological matrices. Its near-identical chemical behavior ensures accurate calibration, minimizing matrix effects .
  • Chromatography: Co-elution with non-deuterated compounds allows precise retention time matching, a critical advantage over structurally dissimilar internal standards like Propoxyphenyl-thiosildenafil-d8 .

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